molecular formula C26H20O5 B12209962 (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B12209962
M. Wt: 412.4 g/mol
InChI Key: YLRCXSNOHXHXRZ-SMDHAYCWSA-N
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Description

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can be achieved through several synthetic routes. One common method involves the condensation of 2-ethoxybenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with cinnamic acid derivatives under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethoxy group may enhance its solubility and bioavailability compared to similar compounds with different substituents .

Properties

Molecular Formula

C26H20O5

Molecular Weight

412.4 g/mol

IUPAC Name

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C26H20O5/c1-2-29-22-11-7-6-10-19(22)16-24-26(28)21-14-13-20(17-23(21)31-24)30-25(27)15-12-18-8-4-3-5-9-18/h3-17H,2H2,1H3/b15-12+,24-16-

InChI Key

YLRCXSNOHXHXRZ-SMDHAYCWSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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